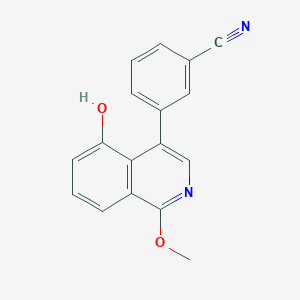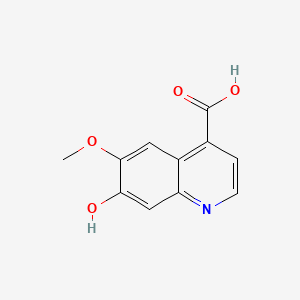![molecular formula C16H13NO4 B12530039 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 653590-50-2](/img/structure/B12530039.png)
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate oxazole derivative in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity or receptor binding. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
653590-50-2 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
4-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3 |
Clave InChI |
VOGDFIXCQQYZIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[2,5-Bis(cyclohexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborolane)](/img/structure/B12529960.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B12529961.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)



![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)
![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529994.png)


![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
